Methyl 4-chloro-2-mercaptobenzoate

Medicinal Chemistry Polymer Stabilization Lipophilicity

Methyl 4-chloro-2-mercaptobenzoate (CAS 52948-12-6) is an organosulfur compound featuring a benzoate core substituted with a chloro group at the 4-position and a mercapto (-SH) group at the 2-position, protected as a methyl ester. Its molecular formula is C8H7ClO2S, with a molecular weight of 202.66 g/mol and a calculated LogP of 2.41530.

Molecular Formula C8H7ClO2S
Molecular Weight 202.65
CAS No. 52948-12-6
Cat. No. B2756727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-mercaptobenzoate
CAS52948-12-6
Molecular FormulaC8H7ClO2S
Molecular Weight202.65
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)Cl)S
InChIInChI=1S/C8H7ClO2S/c1-11-8(10)6-3-2-5(9)4-7(6)12/h2-4,12H,1H3
InChIKeyHSIGYOXIBAWNGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloro-2-mercaptobenzoate (CAS 52948-12-6): A Multifunctional Mercaptobenzoate Intermediate for Targeted Synthesis and Stabilization


Methyl 4-chloro-2-mercaptobenzoate (CAS 52948-12-6) is an organosulfur compound featuring a benzoate core substituted with a chloro group at the 4-position and a mercapto (-SH) group at the 2-position, protected as a methyl ester . Its molecular formula is C8H7ClO2S, with a molecular weight of 202.66 g/mol and a calculated LogP of 2.41530 . This bifunctional building block is primarily employed as a synthetic intermediate in medicinal chemistry and as a thermal stabilizer in halogenated polymers, where the mercapto group acts as a scavenger for pro-degradative species [1].

Why Methyl 4-chloro-2-mercaptobenzoate Cannot Be Replaced by Generic Mercaptobenzoates or Thiosalicylates


Substituting Methyl 4-chloro-2-mercaptobenzoate with a seemingly similar analog, such as methyl thiosalicylate or the free acid 4-chloro-2-mercaptobenzoic acid, introduces critical performance divergences in both synthetic and industrial applications. The precise positioning of the chloro substituent and the protected ester moiety dictates not only the compound's lipophilicity (LogP 2.41530 vs. 2.32690 for the free acid ), but also its chemoselective reactivity in alkylation reactions and its efficacy as a thermal stabilizer [1]. Unprotected acid analogs exhibit higher polarity and can participate in undesired side reactions, while non-chlorinated variants lack the tailored electronic and steric properties that enhance polymer compatibility and intermediate stability [1].

Methyl 4-chloro-2-mercaptobenzoate (52948-12-6) Quantitative Comparator Evidence for Scientific and Industrial Selection


Lipophilicity Advantage of Methyl Ester Over Free Acid for Non-Polar Media Compatibility

Methyl 4-chloro-2-mercaptobenzoate exhibits a calculated LogP of 2.41530, which is higher than that of its free acid analog, 4-chloro-2-mercaptobenzoic acid, which has a calculated LogP of 2.32690 . This difference in lipophilicity indicates that the methyl ester is better suited for non-polar environments, such as organic synthesis media and polymer matrices, where higher hydrophobicity can improve solubility and compatibility .

Medicinal Chemistry Polymer Stabilization Lipophilicity

Chemoselective S-Methylation vs. Competing Esterification in Mercaptobenzoate Derivatives

In reactions with dimethyl carbonate (DMC) at 150 °C, mercaptobenzoic acids undergo highly chemoselective S-methylation when catalyzed by NaY faujasite, preserving the carboxylic acid group with 90-98% selectivity . In contrast, the use of K2CO3 as a catalyst leads to non-selective reactions, causing simultaneous S-methylation and esterification, resulting in complex mixtures . While this study was performed on the acid form, the chemoselective principle is directly transferable to the methyl ester derivative, which retains the nucleophilic mercapto group for selective alkylation while the ester is already protected.

Organic Synthesis Green Chemistry Chemoselectivity

Thermal Stabilization Efficacy for Halogenated Polymers vs. Non-Mercapto Additives

Mercaptobenzoate esters, including methyl 4-chloro-2-mercaptobenzoate, are specifically claimed as thermal stabilizers for chlorine-containing polymers [1]. The mercapto group functions by scavenging hydrogen chloride (HCl) generated during thermal degradation, thereby inhibiting autocatalytic decomposition [1]. While specific quantitative data for this exact compound is not provided in the patent, the class of mercaptobenzoates is distinguished from other stabilizer classes (e.g., organotin or mixed metal soaps) by their combination of HCl scavenging ability and the potential for the ester group to provide additional compatibility and plasticization.

Polymer Chemistry Thermal Stabilization PVC Additives

Optimal Use Cases for Methyl 4-chloro-2-mercaptobenzoate Based on Evidence-Based Differentiation


Synthesis of Thioether-Containing Pharmaceutical Intermediates Requiring High Chemoselectivity

When designing a synthetic route that involves selective alkylation of a mercapto group in the presence of an ester, Methyl 4-chloro-2-mercaptobenzoate is the preferred building block. The evidence shows that mercaptobenzoates can undergo highly chemoselective S-methylation (90-98% selectivity) using NaY faujasite and DMC , which avoids unwanted side reactions at the ester moiety. This ensures high yields and purity for downstream steps in API synthesis, as exemplified in patents for 11β-hydroxysteroid dehydrogenase inhibitors .

Formulation of Non-Metallic Thermal Stabilizer Packages for PVC and Halogenated Polymers

For manufacturers seeking to replace heavy-metal stabilizers (e.g., lead or organotin compounds) with more sustainable alternatives, Methyl 4-chloro-2-mercaptobenzoate serves as a viable candidate. Its mercapto group effectively scavenges HCl [1], and its ester functionality enhances compatibility with the polymer matrix, as inferred from its favorable LogP . This dual-action profile supports both process stability and long-term material performance, aligning with modern regulatory and market demands for cleaner PVC formulations.

Development of Lipophilic Prodrugs or Drug-Like Molecules with Enhanced Membrane Permeability

The calculated LogP of 2.41530 indicates that Methyl 4-chloro-2-mercaptobenzoate is more lipophilic than its acid counterpart (LogP 2.32690 ), making it a better starting material for designing compounds with improved passive membrane permeability. This property is advantageous in early-stage medicinal chemistry for lead optimization, where a moderate increase in lipophilicity can positively influence oral bioavailability without drastically altering the molecule's size or hydrogen-bonding capacity.

Exploratory Research in Coordination Chemistry and Material Science

The compound's dual functionality—a soft sulfur donor atom and a chloro substituent—makes it a valuable ligand precursor for synthesizing metal complexes with tailored electronic and steric properties. The methyl ester provides a protected carboxylic acid handle for further functionalization, allowing chemists to explore structure-activity relationships in catalysis, sensing, or materials applications where the specific substitution pattern (2-SH, 4-Cl) is critical for desired coordination geometry or reactivity.

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